5-Benzylidene-2-(3-nitroanilino)-1,3-thiazol-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Benzylidene-2-(3-nitroanilino)-1,3-thiazol-4(5H)-one is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a benzylidene group, a nitroaniline moiety, and a thiazolone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzylidene-2-(3-nitroanilino)-1,3-thiazol-4(5H)-one typically involves the condensation of 2-aminothiazole with benzaldehyde derivatives under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide. The nitroaniline group can be introduced through nitration of the corresponding aniline derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Solvent recovery and recycling are also important considerations in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylidene and nitroaniline moieties.
Reduction: Reduction of the nitro group to an amine is a common reaction, often using reagents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole ring and the benzylidene group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted thiazoles or benzylidene derivatives.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activity.
Biology
In biological research, derivatives of this compound are studied for their antimicrobial, antifungal, and anticancer properties.
Medicine
Industry
In the industrial sector, the compound may be used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Benzylidene-2-(3-nitroanilino)-1,3-thiazol-4(5H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: A precursor in the synthesis of various thiazole derivatives.
Benzylidene derivatives: Compounds with similar benzylidene groups.
Nitroaniline derivatives: Compounds with similar nitroaniline moieties.
Uniqueness
5-Benzylidene-2-(3-nitroanilino)-1,3-thiazol-4(5H)-one is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of both electron-donating and electron-withdrawing groups in the molecule allows for diverse chemical transformations and interactions with biological targets.
Properties
CAS No. |
89373-91-1 |
---|---|
Molecular Formula |
C16H11N3O3S |
Molecular Weight |
325.3 g/mol |
IUPAC Name |
5-benzylidene-2-(3-nitrophenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H11N3O3S/c20-15-14(9-11-5-2-1-3-6-11)23-16(18-15)17-12-7-4-8-13(10-12)19(21)22/h1-10H,(H,17,18,20) |
InChI Key |
YHPVAWIELFWXGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)NC(=NC3=CC(=CC=C3)[N+](=O)[O-])S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.